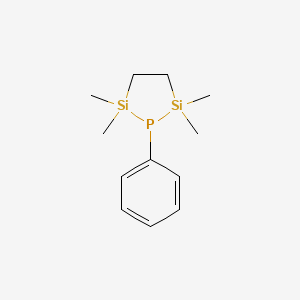![molecular formula C21H6Br9N3S3 B14495436 2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine CAS No. 64181-66-4](/img/structure/B14495436.png)
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine is a complex organic compound known for its flame retardant properties. It is widely used in various industries, including the production of paints, plastics, and coatings . The compound’s structure consists of a triazine ring substituted with three tribromophenyl groups, making it highly effective in preventing the spread of fire.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4,6-tribromophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound .
化学反応の分析
Types of Reactions
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the phenyl rings .
科学的研究の応用
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine has several scientific research applications:
作用機序
The mechanism by which 2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine exerts its flame retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the spread of fire . The compound’s molecular targets include the reactive intermediates formed during combustion, and its pathways involve the disruption of radical chain reactions .
類似化合物との比較
Similar Compounds
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: Another flame retardant with similar properties but different substituents on the triazine ring.
2,4,6-Tribromophenol: A simpler compound used as an intermediate in the synthesis of various flame retardants.
Uniqueness
2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine is unique due to its high bromine content and the presence of sulfanyl groups, which enhance its flame retardant properties. Its structure allows for efficient interaction with combustion intermediates, making it more effective than some other flame retardants .
特性
CAS番号 |
64181-66-4 |
|---|---|
分子式 |
C21H6Br9N3S3 |
分子量 |
1115.6 g/mol |
IUPAC名 |
2,4,6-tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21H6Br9N3S3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H |
InChIキー |
JJQMGSZLGMYJRI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)SC2=NC(=NC(=N2)SC3=C(C=C(C=C3Br)Br)Br)SC4=C(C=C(C=C4Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)






![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)
